

# mass spectrum fragmentation pattern of Glycerol-1,1,2,3,3-d5

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## Compound of Interest

Compound Name: Glycerol-1,1,2,3,3-d5

Cat. No.: B137938

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## An In-depth Technical Guide on the Mass Spectrum Fragmentation Pattern of **Glycerol-1,1,2,3,3-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum fragmentation pattern of **Glycerol-1,1,2,3,3-d5**. Given the limited availability of public data on the direct mass spectrometric analysis of this specific isotopologue, this guide infers the fragmentation behavior based on the well-documented patterns of unlabeled glycerol. **Glycerol-1,1,2,3,3-d5** is a crucial tracer in metabolic research, particularly in studies of lipolysis and glucose metabolism. [1][2] Understanding its mass spectrometric behavior is essential for accurate quantification and interpretation in tracer-based experiments.

The direct analysis of underivatized deuterated glycerol, especially via electron ionization (EI), can be challenging due to significant fragmentation, the potential loss of the molecular ion, and the risk of deuterium exchange or loss.[1][3] For quantitative analysis in biological matrices, derivatization is often the preferred method to stabilize the molecule and retain all isotopic labels.[1][2][3] However, this guide will focus on the intrinsic fragmentation of the core molecule.

## Molecular Structure and Properties

- Chemical Name: **Glycerol-1,1,2,3,3-d5**

- Chemical Formula:  $(\text{HOCD}_2)_2\text{CDOH}$
- Molecular Weight: 97.12 g/mol [4]

## Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **Glycerol-1,1,2,3,3-d5** is predicted based on the known fragmentation of unlabeled glycerol under electron ionization (EI), which is a hard ionization technique causing extensive fragmentation. The molecular ion of unlabeled glycerol is often weak or absent in a 70 eV EI spectrum.[5][6] The key fragmentation pathways involve the cleavage of C-C and C-O bonds and the loss of small neutral molecules like water and formaldehyde.

The location of the five deuterium atoms on carbons 1, 2, and 3 directly influences the mass-to-charge ratio ( $m/z$ ) of the resulting fragments.

## Data Presentation: Predicted Quantitative Fragmentation Data

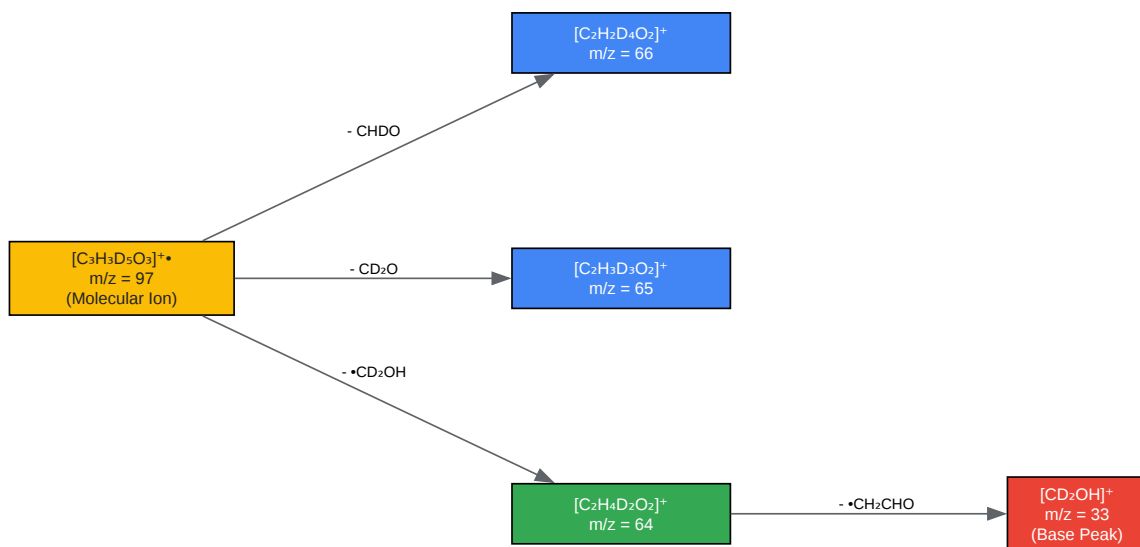
The following table summarizes the predicted major fragment ions for **Glycerol-1,1,2,3,3-d5** under electron ionization. The  $m/z$  values are calculated based on the structure  $(\text{HOCD}_2)_2\text{CDOH}$ . The relative abundance is inferred from the typical EI spectrum of unlabeled glycerol and should be considered qualitative.

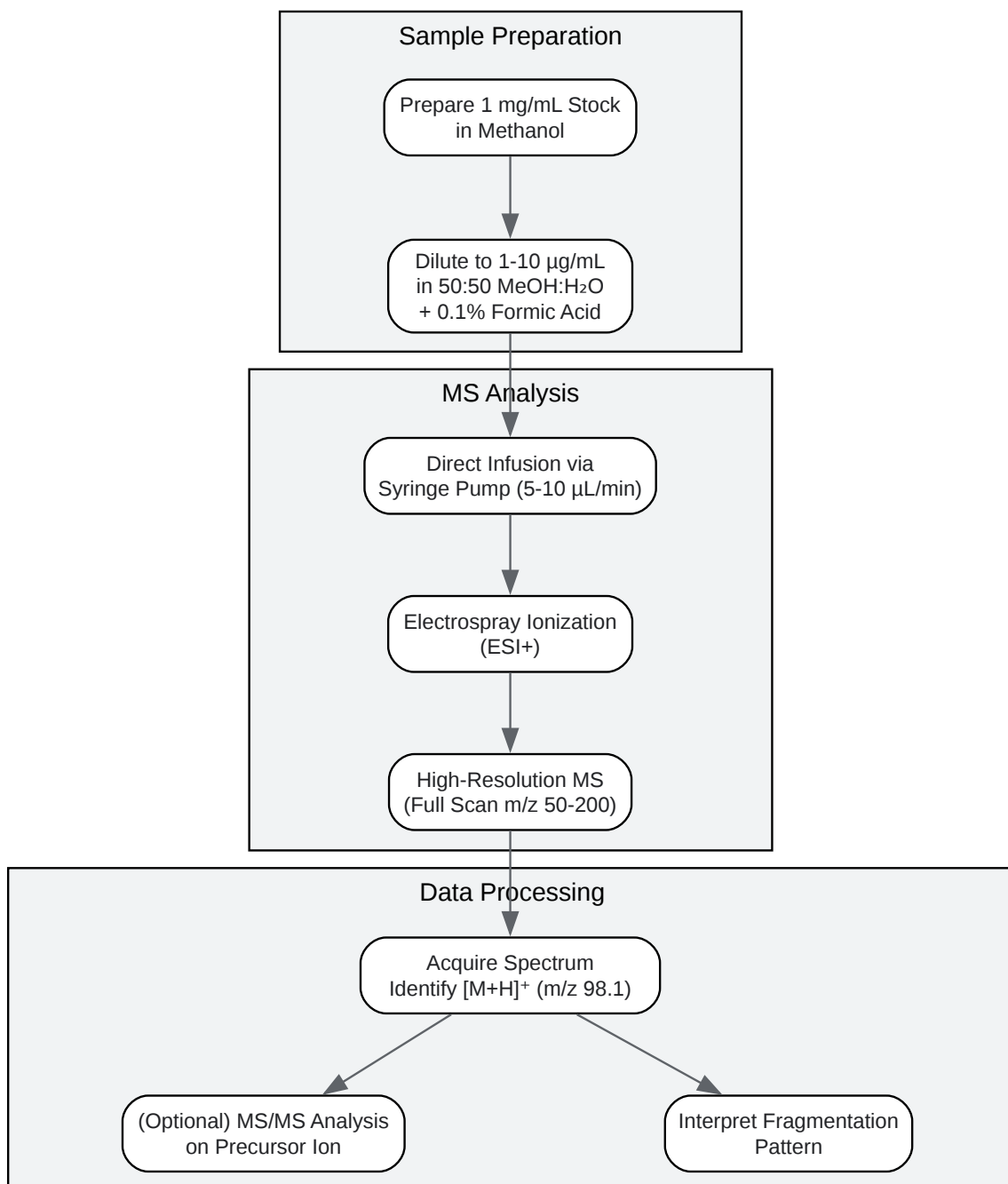
Predicted Fragment Ion	Proposed Structure/Loss	m/z (Calculated)	Expected Relative Abundance
$[M]^+\bullet$	Molecular Ion	97	Very Low to Absent
$[M-H_2O]^+\bullet$	Loss of Water	79	Low
$[M-D_2O]^+\bullet$	Loss of Deuterated Water	77	Low
$[M-CHDO]^+$	Loss of Deuterated Formaldehyde	66	Moderate
$[M-CD_2O]^+$	Loss of Deuterated Formaldehyde	65	Moderate
$[CH(OH)CD_2OH]^+$	Cleavage of C1-C2 bond	64	High
$[CD(OH)CD_2OH]^+$	Cleavage of C1-C2 bond	63	High
$[CH_2CDOH]^+$	Rearrangement and cleavage	46	Moderate
$[CD_2OH]^+$	Cleavage of C-C bond	33	High (Base Peak)

## Mandatory Visualization

### Predicted Fragmentation Pathway of Glycerol-1,1,2,3,3-d5

The following diagram illustrates the primary fragmentation pathways for **Glycerol-1,1,2,3,3-d5** under electron ionization.





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